(S)-BAY 73-6691 is a selective inhibitor of phosphodiesterase-9A, an enzyme predominantly expressed in the brain. This compound was developed by Bayer as a potential therapeutic agent for Alzheimer's disease, aiming to enhance cognitive functions by modulating intracellular signaling pathways associated with glutamate neurotransmission. The inhibition of phosphodiesterase-9A is expected to prolong the effects of cyclic guanosine monophosphate, thereby improving memory and learning processes, which are often impaired in neurodegenerative conditions .
(S)-BAY 73-6691 is classified as a phosphodiesterase inhibitor, specifically targeting the phosphodiesterase-9A subtype. Its chemical structure can be represented by the formula and has a molar mass of approximately 356.73 g/mol . The compound's development was based on structure-based drug design principles, utilizing computational methods to optimize its binding affinity and selectivity for the target enzyme .
The synthesis of (S)-BAY 73-6691 involves several key steps, primarily utilizing the Mitsunobu reaction and subsequent modifications. Initial reactions include the coupling of Boc-protected 2-aminoethanol with substituted phenols, followed by deprotection and reaction with a specific pyrazolo[3,4-d]pyrimidinone derivative .
The molecular structure of (S)-BAY 73-6691 can be elucidated through various spectroscopic techniques. The compound features a complex arrangement that allows for specific interactions with the phosphodiesterase-9A enzyme.
(S)-BAY 73-6691 undergoes specific chemical reactions primarily related to its role as an inhibitor. The compound's mechanism involves binding to the active site of phosphodiesterase-9A, preventing the hydrolysis of cyclic guanosine monophosphate.
The mechanism by which (S)-BAY 73-6691 exerts its effects involves enhancing glutamate signaling through inhibition of phosphodiesterase-9A. This leads to increased levels of cyclic guanosine monophosphate, which is crucial for synaptic plasticity and memory formation.
(S)-BAY 73-6691 possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
The primary application of (S)-BAY 73-6691 lies in scientific research focused on neuropharmacology and cognitive enhancement. Its role as a selective phosphodiesterase inhibitor makes it a valuable tool for studying the mechanisms underlying memory and learning processes.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0